Welcome to the BenchChem Online Store!
molecular formula C16H12O4 B191110 1,8-Dimethoxyanthraquinone CAS No. 6407-55-2

1,8-Dimethoxyanthraquinone

Cat. No. B191110
M. Wt: 268.26 g/mol
InChI Key: QCSZITHNACKGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05055439

Procedure details

A 5-liter round-bottom flask equipped with an overhead stirrer, thermocouple, and reflux condenser with a nitrogen/vacuum outlet was charged with 1200 mL of tetrahydrofuran, 138.5 grams of 1,8-dichloroanthraquinone, and 35.6 grams of 18-crown-6. This solution was deoxygenated, stirred under nitrogen, and heated until a clear solution was obtained. A solution of 165.0 grams of sodium methoxide in 1000 mL of methanol (prepared from sodium metal) was then added over a period of 30 min. The reaction mixture was heated at reflux for 24 hours, at which time TLC (silica gel, 1:1 EtOAc/toluene) indicated that the reaction was complete. The reaction was cooled overnight in an ice bath and the crystallized product isolated by filtration (82% crude yield). This material was recrystallized from 1000 mL of toluene to afford 1,8-dimethoxyanthraquinone in an overall yield of 50%.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
EtOAc toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5]CCC1.Cl[C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3Cl)[C:12](=[O:23])[C:11]=2[CH:10]=[CH:9][CH:8]=1.C1OCCOCCOCCOCCOCC[O:26][CH2:25]1.C[O-].[Na+]>CO.CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:25][O:26][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3[O:1][CH3:5])[C:12](=[O:23])[C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
138.5 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
Name
Quantity
35.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
sodium methoxide
Quantity
165 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Three
Name
EtOAc toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-liter round-bottom flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, and reflux condenser with a nitrogen/vacuum outlet
CUSTOM
Type
CUSTOM
Details
This solution was deoxygenated
TEMPERATURE
Type
TEMPERATURE
Details
heated until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled overnight in an ice bath
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crystallized product isolated by filtration (82% crude yield)
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from 1000 mL of toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.